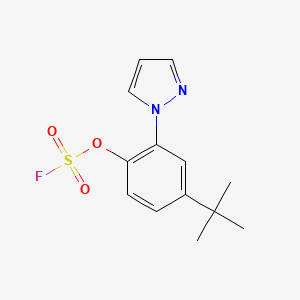

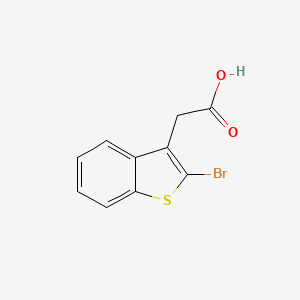

2-(2-ブロモ-1-ベンゾチオフェン-3-イル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid" is a brominated aromatic compound that contains a benzothiophene moiety linked to an acetic acid group. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties of similar structures.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a core structure followed by functionalization. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, indicating the potential for bromoacetates to be used in the synthesis of complex heterocyclic systems . Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involves a three-component reaction with benzothiazole derivatives and ethyl bromocyanoacetate . These methods suggest that the synthesis of "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid" could potentially be achieved through similar multi-component reactions or by functionalization of preformed benzothiophene cores.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and quantum chemical calculations. For example, the crystal structure of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid reveals that the bromophenyl rings are rotated out of the plane of the benzofuran, and the crystal structure is stabilized by hydrogen and halogen bonds . This suggests that in "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid," similar intramolecular and intermolecular interactions could influence the overall conformation and stability of the molecule.

Chemical Reactions Analysis

Brominated heterocycles, such as benzothiophenes, can undergo various substitution reactions. For instance, bromination of 2,3-dibromobenzo[b]thiophen leads to tribrominated derivatives, and nitration results in a mixture of bromo- and nitro-substituted products . This indicates that the bromine in "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid" could potentially be reactive towards further electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of electron-withdrawing bromine atoms and other substituents. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is shown to be electron-withdrawing, affecting the bond angles around the substituents . The presence of bromine can also facilitate the formation of strong hydrogen-bonded dimers in the crystal structure. These properties are likely to be relevant to "2-(2-Bromo-1-benzothiophen-3-yl)acetic acid," affecting its reactivity, solubility, and crystalline behavior.

科学的研究の応用

- 高移動度: BTBT は、優れた電荷輸送特性を持つことから、OFET デバイスの代表的な分子です。 電子とホールの移動度が効率的であるため、電子部品や回路に使用できます .

- 発光挙動: BTBT-TPEなどの BTBT の誘導体は、AIE を示します。機械的な刺激を与えると、より効率的に光を発するため、センサーやイメージング用途に有用です。

- チオフェン誘導体: 研究者は、BTBT および関連化合物を合成するための経路を開発してきました。 たとえば、アルキン硫化物とのアーリン反応を用いたワンステップ法により、ベンゾ[b]チオフェンが得られます .

有機電界効果トランジスタ (OFET)

色素増感型太陽電池 (DSSC)

会合誘起発光 (AIE)

合成戦略

要約すると、BTBT とその誘導体は、エレクトロニクスから発光材料まで、さまざまな分野で有望です。 研究者は、その独自の特性と用途を調査し続けており、魅力的な研究対象となっています . 詳細やその他の用途について、ご遠慮なくお問い合わせください。

Safety and Hazards

特性

IUPAC Name |

2-(2-bromo-1-benzothiophen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFYVRGJWOBJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)

![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)